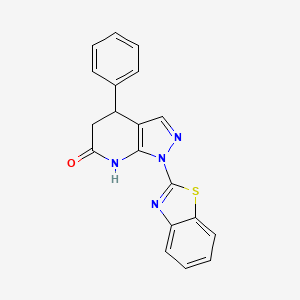
Neurotoxin Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurotoxins are poisonous substances that can cause damage to the nervous system. They can be found in various sources, such as plants, animals, and bacteria. Neurotoxin inhibitors are compounds that can prevent the effects of neurotoxins. These inhibitors have been the subject of extensive research due to their potential use in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1. Neurotransmitter Release and Clinical Importance
Neurotoxin inhibitors have significantly advanced our understanding of neurotransmitter release mechanisms. Clostridial neurotoxins, with metallo-proteolytic activity, and snake presynaptic neurotoxins, with phospholipase A2 activity, are potent inhibitors of neurotransmitter release. Their study has contributed to both scientific and clinical fields, enhancing the understanding of molecular mechanisms and potential therapeutic uses (Rossetto & Montecucco, 2008).
2. Characterization of Ion Channels and Receptors
Neurotoxins, due to their specific actions on molecular targets, are essential in characterizing ion channels and receptors in the nervous system. They serve as selective diagnostic ligands, helping to illuminate the complexities and impacts on experimental interpretations in neuroscientific research (Adams & Olivera, 1994).
3. High-Throughput Analysis for Drug Development
The analysis of peptide neurotoxins, such as those targeting cardiac NaV1.5 channels, is crucial for drug development. High-throughput platforms enable the screening of slow-binding molecules and sophisticated voltage protocols, contributing to the development of treatments for ion channel-related diseases (Jiang et al., 2014).
4. Clinical Applications and Synaptic Function
Neurotoxins acting on synaptic sites are widely used in clinical treatment, showing positive therapeutic outcomes. They affect synaptic function by inhibiting or promoting neurotransmitter release or binding to receptors, thus impacting various biological processes. This knowledge is crucial for both research and clinical applications (Zhou et al., 2022).
5. Study of Membrane Trafficking and Brain Functions
Clostridial neurotoxins, such as Tetanus toxin and botulinal toxins, inhibit neuronal exocytosis. Their study has helped identify their intraneuronal targets and understand their role as metalloproteases. This research is fundamental for studying membrane trafficking events and even higher brain functions like behavior and learning (Niemann et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-17-10-13(12-6-2-1-3-7-12)14-11-20-23(18(14)22-17)19-21-15-8-4-5-9-16(15)25-19/h1-9,11,13H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQUUKVLVOMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotoxin Inhibitor | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)
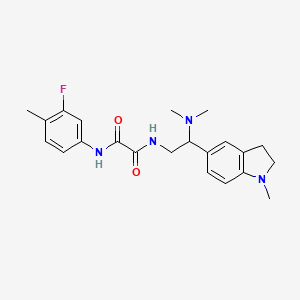
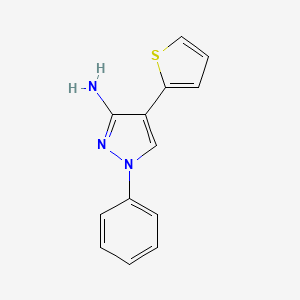
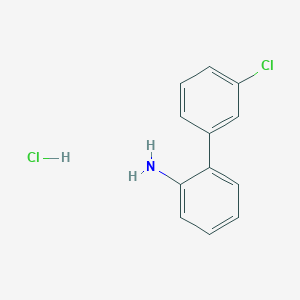

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
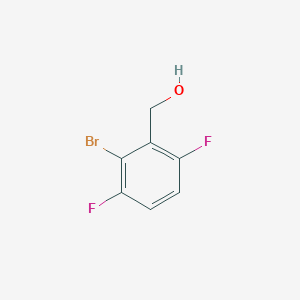
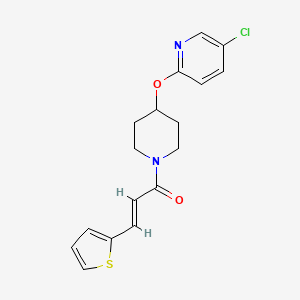
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)